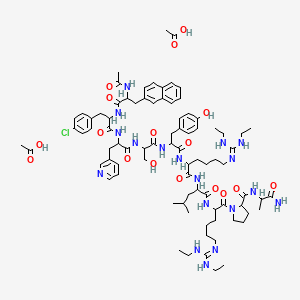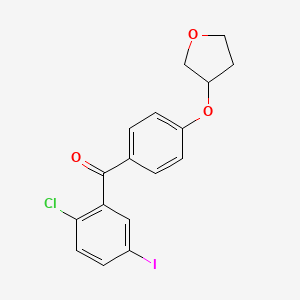
(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone is a chemical compound with the molecular formula C17H14ClIO3 and a molecular weight of 428.65 g/mol . This compound is an intermediate in the synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter-2 (SGLT-2) inhibitor used to improve glycemic control in diabetic patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone involves several steps. One of the key steps includes the reaction of the fluoride precursor with (S)-3-hydroxytetrahydrofuran in the presence of potassium tert-butoxide in tetrahydrofuran (THF) as the solvent . The reaction is carried out at a temperature range of 16 to 25°C over a period of 3 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the intermediate is suitable for further use in the synthesis of Empagliflozin .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of chloro and iodo groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone is primarily used as an intermediate in the synthesis of Empagliflozin . Empagliflozin is a medication used to improve glycemic control in patients with type 2 diabetes by inhibiting the SGLT-2 protein, which is responsible for glucose reabsorption in the kidneys . This compound’s role as an intermediate makes it valuable in pharmaceutical research and development.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone is related to its role as an intermediate in the synthesis of Empagliflozin. Empagliflozin works by inhibiting the SGLT-2 protein, which reduces glucose reabsorption in the kidneys and promotes glucose excretion in the urine . This helps to lower blood glucose levels in diabetic patients .
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone: An intermediate in the synthesis of Empagliflozin.
This compound: Another intermediate with similar properties and uses.
Uniqueness
The uniqueness of this compound lies in its specific structure, which makes it an essential intermediate in the synthesis of Empagliflozin. Its ability to undergo various chemical reactions and form stable intermediates is crucial for the production of this important medication .
Propiedades
IUPAC Name |
(2-chloro-5-iodophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIO3/c18-16-6-3-12(19)9-15(16)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJCIOCSVFCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
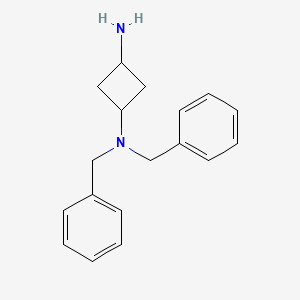
![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)
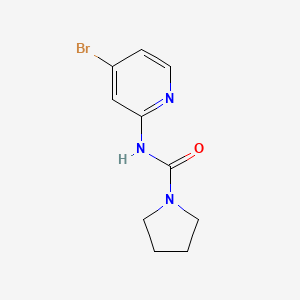
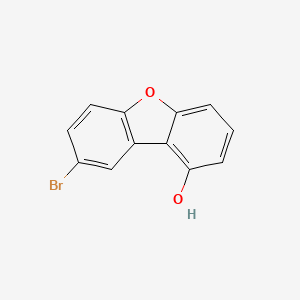
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
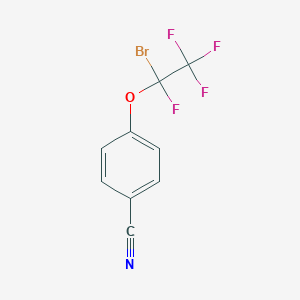
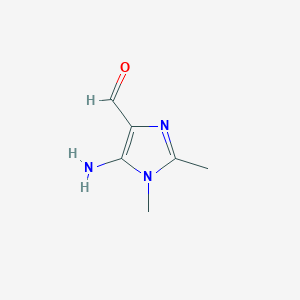
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)
